molecular formula C20H18ClFN2O4S2 B2538965 N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-45-8

N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2538965
CAS No.: 1116017-45-8
M. Wt: 468.94
InChI Key: GBPKYDLBSWLROO-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted at position 3 with an N-methyl-4-methoxybenzenesulfonamido group and at the amide nitrogen with a (2-chloro-4-fluorophenyl)methyl moiety.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O4S2/c1-24(30(26,27)16-7-5-15(28-2)6-8-16)18-9-10-29-19(18)20(25)23-12-13-3-4-14(22)11-17(13)21/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPKYDLBSWLROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.

    Substitution Reactions: The chloro and fluoro substituents are introduced through halogenation reactions, while the methoxy group is typically introduced via a methylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Core Heterocycle and Functional Groups
  • Target Compound : Thiophene-2-carboxamide with sulfonamido and halogenated benzyl substituents.
  • N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide () : Differs in the sulfamoyl (SO₂NH) group instead of sulfonamido (SO₂NMe) and a 4-chlorophenyl amide substituent. The sulfamoyl group may increase hydrogen-bonding capacity compared to the N-methylated sulfonamido in the target compound .
  • Nitrothiophene Carboxamides () : Feature a nitro group at position 5 of the thiophene ring and a thiazol-2-yl amide substituent. The nitro group confers strong electron-withdrawing effects, which may enhance antibacterial activity but reduce metabolic stability compared to sulfonamido derivatives .
Substitution Patterns on the Aromatic Rings
  • The target compound’s (2-chloro-4-fluorophenyl)methyl group combines halogens at ortho and para positions, likely enhancing steric bulk and lipophilicity.
  • Compounds : Include 2,4-difluorophenyl and 4-(4-X-phenylsulfonyl)phenyl groups. These substituents influence tautomeric equilibria (e.g., thione vs. thiol forms in triazoles) and electronic properties via sulfonyl groups .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretch near 1660–1680 cm⁻¹ (amide), sulfonamido S=O stretches (~1350–1250 cm⁻¹), and absence of S-H vibrations (~2500–2600 cm⁻¹) due to N-methylation .
  • Triazoles : Absence of C=O stretches (1663–1682 cm⁻¹) confirms cyclization to triazole-thiones, contrasting with the target compound’s intact amide and sulfonamido groups .
  • : Nitro group vibrations (~1520–1350 cm⁻¹) dominate, with C=O stretches at 1680 cm⁻¹, similar to the target compound’s amide .
Nuclear Magnetic Resonance (NMR)
  • Target Compound : ¹H-NMR would show resonances for the N-methyl group (~3.0 ppm), methoxy (~3.8 ppm), and aromatic protons split by chloro/fluoro substituents.
  • Nitrothiophenes : Thiazole protons appear as singlets (~7.5–8.5 ppm), while nitro groups deshield adjacent protons .

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C29H26ClFN4O4S\text{C}_{29}\text{H}_{26}\text{Cl}\text{F}\text{N}_4\text{O}_4\text{S}

The biological activity of N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation .
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This is particularly relevant in the context of autoimmune diseases and chronic inflammation .
  • Targeting Kinase Pathways : The compound may act as an inhibitor of specific kinase pathways involved in cancer progression and inflammation, such as the p38 MAPK pathway, which plays a significant role in cellular stress responses and inflammatory signaling .

Biological Activity Data

Activity Type IC50 Value (µM) Mechanism Reference
Tubulin Polymerization0.08 - 12.07Inhibition leading to G2/M arrest
TNF-alpha Release0.283Inhibition of LPS-induced release
Cell Proliferation Inhibition>90% inhibitionInduction of apoptosis

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide demonstrated significant cytotoxicity against non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) cells. The compound showed an IC50 value indicating strong anti-proliferative effects across these lines .
  • Inflammatory Disease Models : In vivo studies using murine models of inflammation indicated that treatment with this compound resulted in a marked reduction in inflammatory markers and cytokine levels, suggesting its potential utility in treating inflammatory diseases .

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